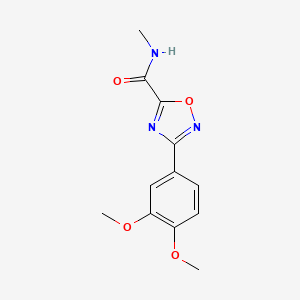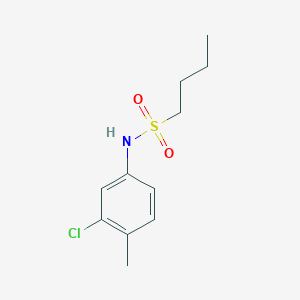
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. It was first identified as a selective Toll-like receptor 4 (TLR4) inhibitor and has since been studied for its anti-inflammatory and anti-tumor properties.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of TLR4 by binding to the intracellular domain of the receptor and preventing its activation by ligands such as lipopolysaccharide (LPS). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also has anti-tumor effects by inhibiting the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for TLR4. This allows researchers to study the effects of TLR4 activation and inhibition without the confounding effects of other receptors. However, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective TLR4 inhibitors for use in clinical settings. Another area of research is the investigation of the role of TLR4 in other diseases, such as Alzheimer's disease and diabetes. Additionally, the combination of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide with other therapies, such as immunotherapy and targeted therapy, is an area of interest for improving the effectiveness of cancer treatment.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the condensation of 5-tert-butyl-2-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine, followed by the addition of a carboxylic acid and subsequent cyclization to form the pyrazole ring. The final step involves the introduction of the amide group to yield N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of TLR4, which plays a critical role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines and improve survival rates in animal models of sepsis.
In cancer, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its anti-tumor properties. TLR4 is overexpressed in many types of cancer cells and has been linked to tumor growth and metastasis. By inhibiting TLR4, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can reduce tumor growth and improve the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)11-6-7-14(21-5)12(10-11)18-15(20)13-8-9-17-19(13)4/h6-10H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVFKYGEVGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)